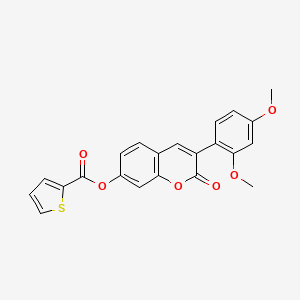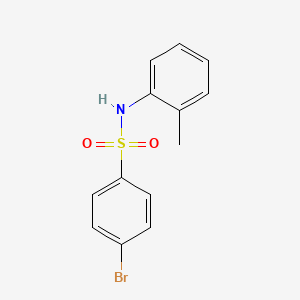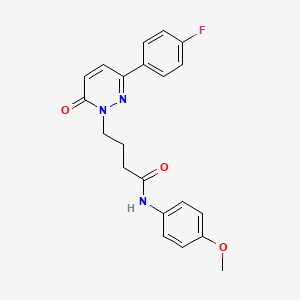![molecular formula C21H25N5O2 B2928490 8-异丁基-1,7-二甲基-3-(3-甲基苄基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 938856-29-2](/img/structure/B2928490.png)
8-异丁基-1,7-二甲基-3-(3-甲基苄基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Phosphodiesterase Inhibition
This compound may serve as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. By inhibiting specific PDEs, it can modulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP, which are vital for various physiological processes including vasodilation, platelet aggregation, and lipolysis .
Neuroprotective Agent
The structure of this compound suggests potential neuroprotective properties. It could be used to prevent neuronal death in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke. This application would be based on its ability to modulate purinergic receptors, which are implicated in neurodegeneration and neuroinflammation .
Anti-inflammatory Activity
Given its chemical structure, this compound might exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This could make it a candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Oncology Research
The compound’s ability to influence purine signaling pathways suggests a potential application in oncology research. It could be used to study tumor cell proliferation, apoptosis, and angiogenesis, which are processes influenced by purine derivatives .
Cardiovascular Therapeutics
As a PDE inhibitor, this compound could have therapeutic applications in cardiovascular diseases. It might be used to treat conditions like heart failure and pulmonary hypertension by improving cardiac contractility and reducing vascular resistance .
Metabolic Disorders
The compound could be investigated for its effects on metabolic pathways, potentially serving as a therapeutic agent for metabolic disorders such as diabetes and obesity. Its role in regulating cAMP and cGMP levels might influence glucose and lipid metabolism .
Smooth Muscle Relaxation
Research could explore the use of this compound in smooth muscle relaxation, which has implications for treating conditions like asthma, where bronchodilation is required, or for alleviating gastrointestinal spasms .
Urology Applications
The compound’s potential effects on smooth muscle could extend to urological applications, such as treating overactive bladder or benign prostatic hyperplasia, by relaxing the detrusor muscle and improving urinary flow .
属性
IUPAC Name |
4,7-dimethyl-2-[(3-methylphenyl)methyl]-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)10-24-15(4)11-25-17-18(22-20(24)25)23(5)21(28)26(19(17)27)12-16-8-6-7-14(3)9-16/h6-9,11,13H,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCXQATYBXGKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CC(C)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2928408.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2928409.png)




![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)
![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)
